

# Spectroscopic Profile of Methyl 3-methoxypyridine-2-carboxylate: A Technical Guide

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## Compound of Interest

**Compound Name:** Methyl 3-methoxypyridine-2-carboxylate

**Cat. No.:** B1287747

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This technical guide provides a detailed overview of the spectroscopic data for **Methyl 3-methoxypyridine-2-carboxylate** (CAS No. 24059-83-4), a key intermediate in pharmaceutical and organic synthesis. The document presents available experimental and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **Methyl 3-methoxypyridine-2-carboxylate**.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.20	dd	1.2, 4.4	1H	H-6
7.35	dd	4.4, 8.6	1H	H-5
7.30	dd	1.2, 8.6	1H	H-4
3.90	s	-	3H	OCH <sub>3</sub> (ester)
3.85	s	-	3H	OCH <sub>3</sub> (pyridine)

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental data for the <sup>13</sup>C NMR spectrum of **Methyl 3-methoxypyridine-2-carboxylate** is not readily available in the searched literature. However, predicted chemical shifts based on computational models provide valuable estimations for structure verification.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Predicted Chemical Shift (δ) ppm	Assignment
165.5	C=O (ester)
155.0	C-3 (pyridine)
145.1	C-6 (pyridine)
140.2	C-2 (pyridine)
124.5	C-5 (pyridine)
118.9	C-4 (pyridine)
55.8	OCH <sub>3</sub> (pyridine)
52.3	OCH <sub>3</sub> (ester)

Prediction algorithms may vary, and these values should be used as a reference.

## Infrared (IR) Spectroscopy

Specific experimental IR data for **Methyl 3-methoxypyridine-2-carboxylate** is not available in the public domain. The expected characteristic absorption bands based on its functional groups are listed below.

Table 3: Expected IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Vibration
~3000-2850	Medium	C-H stretch (aromatic and aliphatic)
~1730-1715	Strong	C=O stretch (ester)
~1600-1450	Medium-Strong	C=C and C=N stretch (pyridine ring)
~1300-1000	Strong	C-O stretch (ester and ether)

## Mass Spectrometry (MS)

While a full experimental mass spectrum is not available, the molecular weight of **Methyl 3-methoxypyridine-2-carboxylate** (C<sub>8</sub>H<sub>9</sub>NO<sub>3</sub>) is 167.16 g/mol. The expected molecular ion peak in an electron ionization (EI) mass spectrum would be:

Table 4: Expected Mass Spectrometry Data

m/z	Ion
167	[M] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### Sample Preparation:

- Dissolve approximately 5-10 mg of the purified **Methyl 3-methoxypyridine-2-carboxylate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ).
- Filter the solution into a clean 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

### $^1\text{H}$ NMR Acquisition:

- Spectrometer: 400 MHz or higher field strength.
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-32, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.

### $^{13}\text{C}$ NMR Acquisition:

- Spectrometer: 100 MHz or higher, corresponding to the  $^1\text{H}$  frequency.
- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024 or more, due to the low natural abundance of  $^{13}\text{C}$ .
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.

## Infrared (IR) Spectroscopy

### Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **Methyl 3-methoxypyridine-2-carboxylate** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

#### Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: 4000-400  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Resolution: 4  $\text{cm}^{-1}$ .
- A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

## Mass Spectrometry (MS)

#### Sample Preparation (Electron Ionization - EI):

- Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
- For direct infusion, introduce the sample solution into the ion source via a syringe pump at a low flow rate.
- Alternatively, for GC-MS, inject a small volume (e.g., 1  $\mu\text{L}$ ) of the solution into the gas chromatograph for separation prior to ionization.

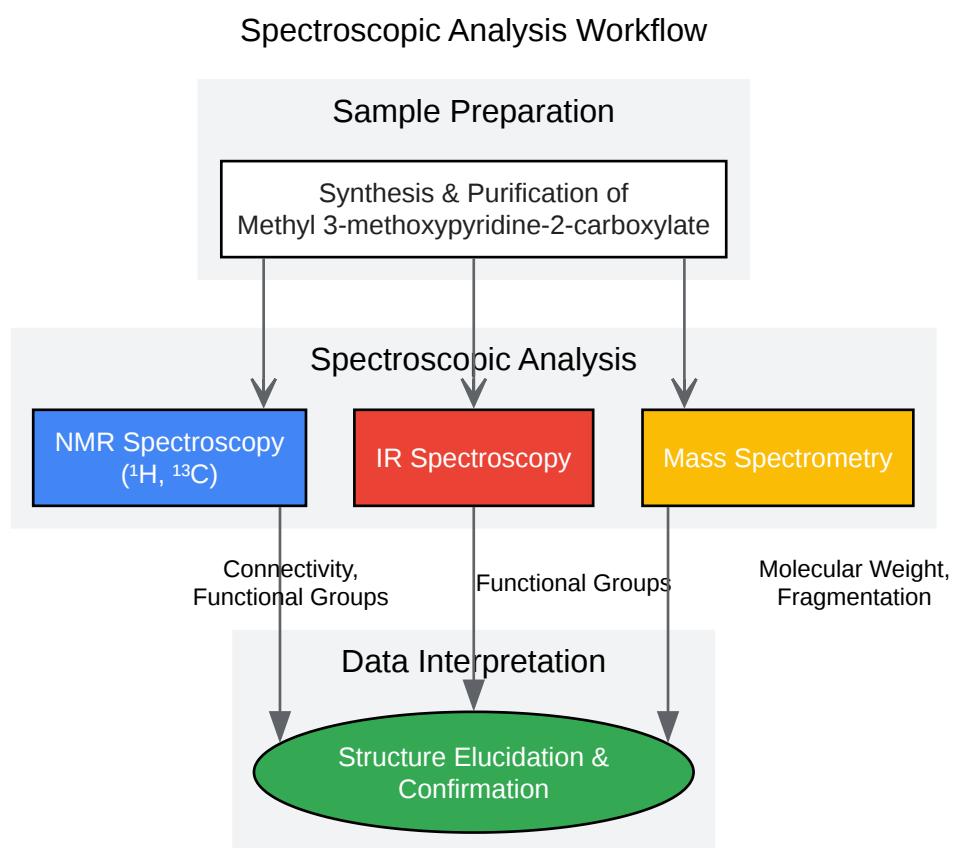
#### Data Acquisition (EI-MS):

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.

# Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Methyl 3-methoxypyridine-2-carboxylate**.



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Caption: General workflow for spectroscopic analysis.

This guide provides a foundational set of spectroscopic information and methodologies for **Methyl 3-methoxypyridine-2-carboxylate**. For definitive structural confirmation and purity assessment, it is recommended to acquire experimental data and compare it with the reference information provided herein.

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